molecular formula C15H12FN3O B2609648 4-fluoro-N-(2-methylindazol-7-yl)benzamide CAS No. 866040-60-0

4-fluoro-N-(2-methylindazol-7-yl)benzamide

Cat. No.: B2609648
CAS No.: 866040-60-0
M. Wt: 269.279
InChI Key: VXMJNCNLNWAYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methylindazol-7-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide structure and an indazole ring substituted with a methyl group

Scientific Research Applications

4-fluoro-N-(2-methylindazol-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

4-fluoro-N-(2-methyl-2H-indazol-7-yl)benzenecarboxamide is not intended for human or veterinary use . It is an analytical reference standard intended for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylindazol-7-yl)benzamide typically involves the following steps:

    Formation of 2-methylindazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation Reaction: The final step involves the reaction of 4-fluorobenzoic acid with 2-methylindazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylindazol-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the benzamide.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylindazol-7-yl)benzamide involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methylindazol-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the indazole ring and the fluorine atom makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

4-fluoro-N-(2-methylindazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-19-9-11-3-2-4-13(14(11)18-19)17-15(20)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMJNCNLNWAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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